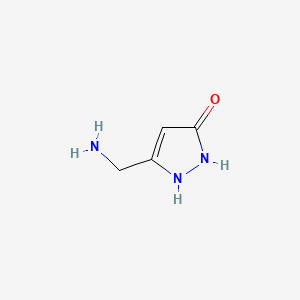
5-Aminomethylpyrazolin-5-on
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Aminomethylpyrazolin-5-one and related compounds involves multiple approaches. A notable method includes the chloramine attack on 2-benzylpyrazolones, leading to the formation of 1-aminopyrazolin-5-ones. Subsequent nucleophilic substitution reactions yield various derivatives, demonstrating the synthetic versatility of aminopyrazolones (Adembri et al., 1981). Another synthesis pathway features the reaction of 4-aryl-5-aminopyrazoles with aromatic and heterocyclic aldehydes, leading to pyrazolo[3,4-c]isoquinoline derivatives, indicative of the compound's adaptability in synthesizing heterocyclic frameworks (Bogza et al., 2005).
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the stability and reactivity of 5-Aminomethylpyrazolin-5-one derivatives. Studies have indicated that certain derivatives, such as 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles, are prone to rearrangement into spiropyrazolinium compounds under acidic or basic conditions, highlighting the importance of molecular structure in determining the stability and biological activity of these compounds (Kayukova et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 5-Aminomethylpyrazolin-5-one derivatives encompasses a wide range of reactions, including nucleophilic substitution, chlorination, and cyclization, leading to the formation of diverse compounds with varying chemical structures and properties. These reactions are pivotal in the synthesis of compounds with potential biological activities (Adembri et al., 1981).
Physical Properties Analysis
The physical properties of 5-Aminomethylpyrazolin-5-one derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its use in pharmaceutical formulations and material science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, play a crucial role in the compound's applications in chemical synthesis and drug design. For instance, the Boulton-Katritzky rearrangement of 5-substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles showcases the compound's potential for generating new structures with antitubercular properties (Kayukova et al., 2021).
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Pharmazeutische Chemie
5-Aminomethylpyrazolin-5-on dient als vielseitiger Baustein in der organischen Synthese. Es wird verwendet, um diverse heterocyclische Verbindungen zu konstruieren, die in der pharmazeutischen Chemie aufgrund ihrer biologischen Aktivitäten von entscheidender Bedeutung sind . Diese Verbindungen bilden das Rückgrat vieler Arzneimittel und spiegeln ihre Bedeutung in der Arzneimittelforschung und -entwicklung wider.
Asymmetrische Synthese
Die Verbindung spielt eine wichtige Rolle bei der asymmetrischen Synthese von Pyrazolen und Pyrazolonen, die für die Herstellung chiraler Moleküle von Bedeutung sind . Chiralität ist in Pharmazeutika entscheidend, da die Orientierung eines Moleküls seine Wechselwirkung mit biologischen Systemen stark beeinflussen kann.
Antikrebs- und Entzündungshemmende Anwendungen
In der pharmazeutischen Chemie haben sich Derivate von this compound als vielversprechend in der Krebstherapie und bei entzündungshemmenden Therapien erwiesen . Das Gerüst der Verbindung ist förderlich für die Entwicklung neuer therapeutischer Wirkstoffe, wie die Zulassung von Medikamenten wie Pirtobrutinib zeigt.
Industrielle Anwendungen
Die Reaktivität von Derivaten des 5-Aminomethylpyrazolin-5-ons macht sie zu effektiven Substraten für die Synthese von Pyrazolen, die in verschiedenen industriellen Prozessen Anwendung finden . Diese Prozesse beinhalten oft die Herstellung von Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren oder anderen komplexen organischen Verbindungen.
Landwirtschaftliche Anwendungen
Während direkte Hinweise auf this compound in der Landwirtschaft begrenzt sind, wurden verwandte Verbindungen wie 5-Aminolävulinsäure zur Förderung des Pflanzenwachstums und der Stresstoleranz eingesetzt . Dies deutet auf potenzielle landwirtschaftliche Anwendungen von this compound zur Steigerung des Ernteertrags und der Qualität hin.
Supramolekulare Chemie
Die supramolekulare Chemie, die sich mit den nicht-kovalenten Wechselwirkungen zwischen Molekülen befasst, könnte von den strukturellen Merkmalen von this compound profitieren. Seine Fähigkeit, stabile heterocyclische Strukturen zu bilden, könnte vorteilhaft für die Herstellung komplexer molekularer Anordnungen sein .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-Aminomethylpyrazolin-5-one plays a crucial role in biochemical reactions, particularly in the synthesis of pyrazoles and pyrazolones. It interacts with various enzymes and proteins, facilitating the formation of highly functionalized pyrazole and pyrazolone derivatives . These interactions are primarily catalytic, involving organo- and metal-catalysts that enhance the reactivity of 5-Aminomethylpyrazolin-5-one.
Cellular Effects
The effects of 5-Aminomethylpyrazolin-5-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Aminomethylpyrazolin-5-one has been shown to affect the expression of genes related to cellular aging and inflammation . This modulation can lead to significant changes in cellular behavior, including alterations in metabolic pathways and energy balance.
Molecular Mechanism
At the molecular level, 5-Aminomethylpyrazolin-5-one exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic activity. The compound’s mechanism of action involves the formation of stable complexes with target enzymes, thereby influencing their activity and the overall biochemical pathways they regulate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminomethylpyrazolin-5-one can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, the reactivity of 5-Aminomethylpyrazolin-5-one in asymmetric synthesis reactions can vary depending on the duration and conditions of the experiment . Long-term exposure to the compound may lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 5-Aminomethylpyrazolin-5-one in animal models vary with different dosages. At lower doses, the compound may enhance metabolic activity and promote beneficial effects, such as improved energy balance and reduced fat accumulation . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in metabolic pathways and enzyme activity.
Metabolic Pathways
5-Aminomethylpyrazolin-5-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in amino acid metabolism, influencing the synthesis and degradation of key metabolites . The compound’s impact on metabolic flux and metabolite levels can lead to significant changes in cellular energy balance and overall metabolic health.
Transport and Distribution
Within cells and tissues, 5-Aminomethylpyrazolin-5-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 5-Aminomethylpyrazolin-5-one is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical pathways .
Eigenschaften
IUPAC Name |
5-(aminomethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-2-3-1-4(8)7-6-3/h1H,2,5H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSFCAQPDWJPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187152 | |
| Record name | 5-Aminomethylpyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33512-95-7 | |
| Record name | 5-Aminomethylpyrazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033512957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminomethylpyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)
![N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230325.png)


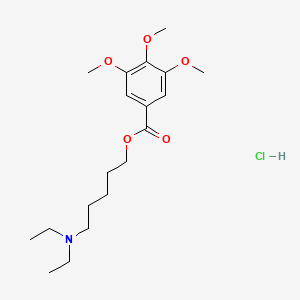
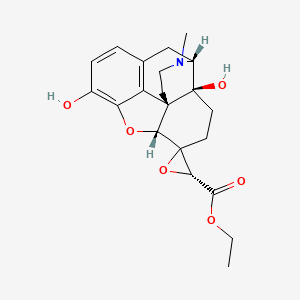
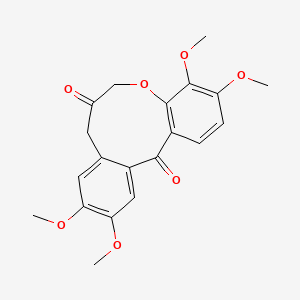
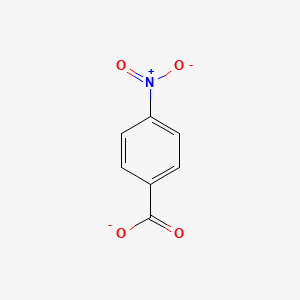
![2-[3-Oxo-2-[5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1230336.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)
![3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1230339.png)
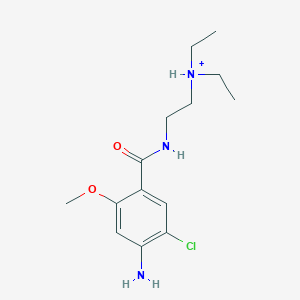
![N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide](/img/structure/B1230342.png)